Welcome to the BenchChem Online Store!
molecular formula C8H9Cl B1203680 2-Chloro-1,3-dimethylbenzene CAS No. 6781-98-2

2-Chloro-1,3-dimethylbenzene

Cat. No. B1203680
M. Wt: 140.61 g/mol
InChI Key: VDXLAYAQGYCQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05306849

Procedure details

0.3 g of anhydrous aluminium chloride was of 2,6-dimethylphenyl chloroformate and the mixture was heated to 200° C. at normal pressure. A further 150 g of 2,6-dimethylphenyl chloroformate and a further one gram of anhydrous aluminium chloride were then metered in over a period of 2 hours and the 2,6-dimethylchlorobenzene formed was simultaneously distilled off. The reaction did not proceed to completion and a mixture of 2,6-dimethylphenyl chloroformate and 2,6-dimethylchlorobenzene was obtained. Separation by distillation gave a 74% yield of 2,6-dimethylchlorobenzene (based on the conversion).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].ClC(O[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16])=O>>[CH3:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([CH3:15])[C:9]=1[Cl:1] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=C(C=CC=C1C)C
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
ClC(=O)OC1=C(C=CC=C1C)C
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then metered in over a period of 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.